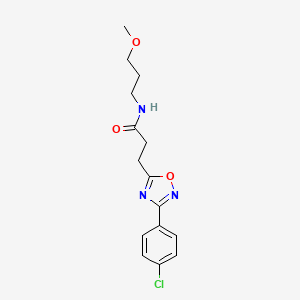
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamide, also known as CP-oxadiazole, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-oxadiazole belongs to the class of oxadiazoles, which are heterocyclic compounds that have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is not fully understood. However, it has been proposed that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been shown to decrease the levels of glutamate in the brain, which may contribute to its neuroprotective effects. In addition, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the GABAergic and glutamatergic systems in vitro and in vivo. However, one of the limitations of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is its poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are a number of future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee and its effects on other neurotransmitter systems. Finally, the development of more water-soluble analogs of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee may improve its pharmacokinetic properties and increase its potential therapeutic applications.
Conclusion:
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high potency and selectivity for its target receptors make it a useful tool for studying the GABAergic and glutamatergic systems. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee can be synthesized through a multistep process, starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with triethylorthoformate and acetic anhydride to form the oxadiazole ring. Finally, the oxadiazole ring is alkylated with 3-methoxypropyl bromide to obtain 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee.
Scientific Research Applications
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties in animal models. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has also been investigated for its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)propanamidee has been shown to have anticancer properties in vitro.
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-2-9-17-13(20)7-8-14-18-15(19-22-14)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAABIGWLJFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

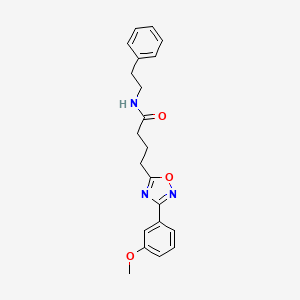
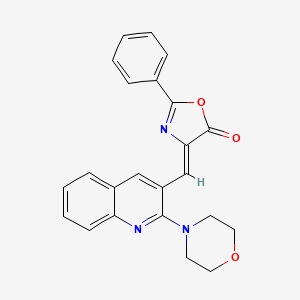
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)

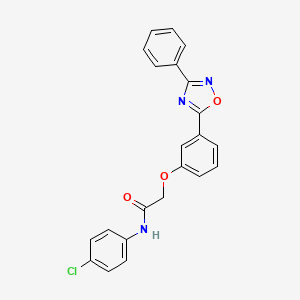

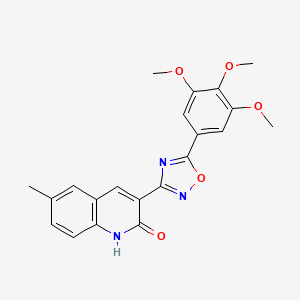
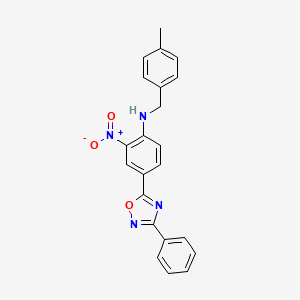
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)

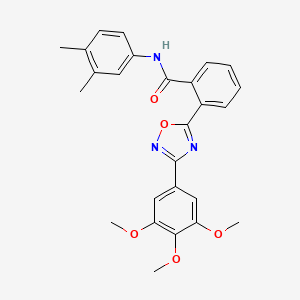
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
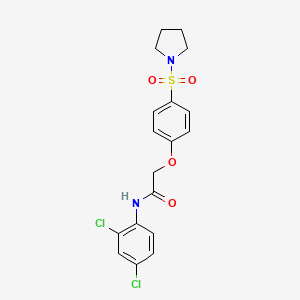
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)